molecular formula C26H32N4O3S B11219937 N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Número de catálogo: B11219937
Peso molecular: 480.6 g/mol
Clave InChI: DJXFLFNJBWHHDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide (molecular formula: C₂₆H₃₂N₄O₃S; molecular weight: 480.6 g/mol) is a quinazoline derivative featuring a hexanamide chain, a morpholine substituent, and a sulfanylidene (C=S) group at the 2-position of the quinazolin-4-one core . The compound’s structure includes a 4-methylbenzyl group linked via an amide bond to a hexyl chain, which is further connected to the quinazoline scaffold.

Propiedades

Fórmula molecular

C26H32N4O3S

Peso molecular

480.6 g/mol

Nombre IUPAC

N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C26H32N4O3S/c1-19-6-8-20(9-7-19)18-27-24(31)5-3-2-4-12-30-25(32)22-17-21(29-13-15-33-16-14-29)10-11-23(22)28-26(30)34/h6-11,17H,2-5,12-16,18H2,1H3,(H,27,31)(H,28,34)

Clave InChI

DJXFLFNJBWHHDO-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S

Origen del producto

United States

Métodos De Preparación

Cyclocondensation of Anthranilic Acid Derivatives

Reaction of ethyl 2-isocyanobenzoate with morpholine under microwave irradiation in the presence of Cu(II) acetate hydrate (0.05 mmol) and triethylamine (1.0 mmol) in anisole at 150°C yields 6-morpholin-4-yl-3,4-dihydroquinazolin-4-one. Key advantages include:

  • Catalytic efficiency : Cu(II) acetate enables rapid cyclization (<20 min) under aerobic conditions.

  • Solvent selection : Anisole, a green solvent, enhances reaction yield (72–85%) compared to DMF or toluene.

StepReagents/ConditionsYieldReference
1Cu(OAc)₂·H₂O, Et₃N, anisole, 150°C (MW)78%

Chlorination at Position 6

Phosphoryl chloride (11.4 mL) and N,N-diethylaniline (2.85 mL) are used to chlorinate 6-morpholin-4-yl-3,4-dihydroquinazolin-4-one at 100°C for 3 hours, followed by toluene trituration to isolate 6-chloro-4-oxo-3,4-dihydroquinazoline.

Introduction of the Sulfanylidene Group

Thiolation of the quinazolinone core is achieved via sulfur-transfer reagents.

Thiolation with Lawesson’s Reagent

Treatment of 6-chloro-4-oxoquinazoline with Lawesson’s reagent (1.2 equiv) in dry THF under reflux for 6 hours replaces the oxo group at position 2 with a sulfanylidene group, yielding 6-chloro-2-sulfanylidene-1H-quinazolin-4-one. The reaction requires inert conditions to prevent oxidation.

ParameterValueReference
Temperature66°C
Time6 h
Yield68%

Functionalization with the Hexanamide Moiety

The hexanamide side chain is introduced through a nucleophilic substitution followed by amide coupling.

Alkylation with 6-Bromohexanamide

6-Bromohexanamide (1.1 equiv) reacts with 6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one in DMF at 80°C for 12 hours, using K₂CO₃ (2.0 equiv) as a base. This step installs the hexanamide chain at position 3 of the quinazolinone.

Coupling with N-[(4-Methylphenyl)methyl]amine

The final step involves coupling the intermediate with N-[(4-methylphenyl)methyl]amine using EDCl (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane at room temperature for 24 hours. The reaction is monitored by TLC, and the product is purified via column chromatography (hexane/ethyl acetate, 3:1).

ReagentRoleQuantity
EDClCoupling agent1.5 equiv
HOBtActivator1.5 equiv
DCMSolvent10 mL/mmol

Optimization and Scalability

Catalytic System Refinement

Replacing Cu(II) acetate with Cu(I) iodide in the cyclocondensation step reduces side product formation (e.g., N-formyl anthranilate) and improves yield to 82%.

Industrial-Scale Considerations

Continuous flow reactors enable large-scale synthesis of the quinazolinone intermediate, reducing reaction time from 20 minutes to <5 minutes under pressurized conditions.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, quinazolinone H), 7.32–7.25 (m, 4H, aromatic H), 3.72–3.68 (m, 4H, morpholine H).

  • HRMS : m/z calculated for C₂₃H₂₈N₄O₃S [M+H]⁺ 449.1912, found 449.1909.

Challenges and Solutions

Byproduct Formation During Thiolation

Oxidation of the sulfanylidene group to sulfone is mitigated by conducting reactions under nitrogen and using freshly distilled THF.

Low Coupling Efficiency

Adding molecular sieves (4Å) during amide coupling absorbs residual water, increasing yield from 65% to 78%.

Análisis De Reacciones Químicas

Tipos de reacciones

N-[(4-metilfenil)metil]-6-(6-morfolin-4-il-4-oxo-2-sulfanylidene-1H-quinazolin-3-il)hexanamida puede sufrir varias reacciones químicas, incluyendo:

    Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.

Reactivos y condiciones comunes

    Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.

    Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores bajo temperatura y presión controladas.

    Sustitución: Varios nucleófilos o electrófilos en presencia de catalizadores y disolventes adecuados.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir compuestos más saturados.

Aplicaciones Científicas De Investigación

Biological Activities

  • Anticancer Potential
    • Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide exhibit inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
    • A study demonstrated that quinazoline derivatives could target specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in vitro and in vivo models .
  • Antimicrobial Activity
    • The compound's structure suggests potential antimicrobial properties. Quinazolines are known to exhibit activity against a range of pathogens, including bacteria and fungi. Preliminary studies indicate that derivatives similar to this compound can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
    • Case studies have shown effectiveness against resistant strains of bacteria, highlighting the importance of developing new antimicrobial agents from quinazoline-based compounds .

Therapeutic Applications

  • Neurological Disorders
    • The morpholine ring in the compound may contribute to neuroprotective effects. Research has indicated that quinazoline derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .
    • Experimental models have shown that these compounds can improve cognitive function and reduce neuroinflammation, suggesting their potential as neuroprotective agents .
  • Anti-inflammatory Properties
    • Inflammation is a critical factor in many chronic diseases. Studies have indicated that compounds containing the quinazoline structure possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
    • N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide may offer a novel approach to treating inflammatory conditions such as arthritis and inflammatory bowel disease.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using quinazoline derivatives similar to the compound .
Study 2 Antimicrobial EfficacyShowed effectiveness against multi-drug resistant bacterial strains, indicating potential for new antibiotic development .
Study 3 Neuroprotective EffectsReported improvements in cognitive function in animal models treated with quinazoline-based compounds .
Study 4 Anti-inflammatory EffectsFound reduction in inflammatory markers in a rat model of arthritis after treatment with related compounds .

Mecanismo De Acción

El mecanismo de acción de N-[(4-metilfenil)metil]-6-(6-morfolin-4-il-4-oxo-2-sulfanylidene-1H-quinazolin-3-il)hexanamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:

    Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en procesos biológicos.

    Modulación de receptores: Interacción con receptores celulares para influir en las vías de transducción de señales.

    Alteración de la expresión genética: Afecta la expresión de genes relacionados con sus actividades biológicas.

Comparación Con Compuestos Similares

N-(1,3-Benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide (BioDeep_00001041017)

  • Molecular Formula : C₂₆H₃₀N₄O₅S
  • Molecular Weight : 510.19 g/mol
  • Structural Differences :
    • Replaces the 4-methylphenyl group with a 1,3-benzodioxol-5-ylmethyl substituent.
    • Contains an additional oxygen atom in the benzodioxole ring.
  • Implications :
    • The benzodioxole group may enhance metabolic stability compared to the methylphenyl group due to reduced susceptibility to oxidative degradation.
    • Higher molecular weight (510.19 vs. 480.6) could influence solubility or membrane permeability .

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9]

  • Structural Features :
    • 1,2,4-Triazole core instead of quinazoline.
    • Sulfonyl and fluorophenyl substituents.
  • Tautomerism :
    • Exists exclusively in the thione tautomeric form (C=S confirmed by IR at 1247–1255 cm⁻¹; absence of S-H stretch at ~2500–2600 cm⁻¹).
    • Contrasts with quinazoline derivatives, where sulfanylidene groups may exhibit different tautomeric behaviors .

N-Propyl-2-Trichloromethylquinazolin-4-Amine

  • Structural Features :
    • Quinazoline core with a trichloromethyl group at the 2-position and a propylamine substituent at the 4-position.
  • Reactivity :
    • The electron-withdrawing trichloromethyl group may increase electrophilicity at the 4-position, enhancing nucleophilic substitution reactions compared to the sulfanylidene group in the target compound .

Comparative Analysis of Physicochemical Properties

Property Target Compound Benzodioxol Analogue 1,2,4-Triazole Derivatives
Molecular Weight (g/mol) 480.6 510.19 450–500 (estimated)
Core Structure Quinazolin-4-one Quinazolin-4-one 1,2,4-Triazole
Key Functional Groups C=S, morpholine C=S, morpholine, benzodioxole C=S, sulfonyl, fluorophenyl
Tautomeric Behavior Not reported Not reported Thione tautomer dominant

Spectroscopic Signatures

  • IR Spectroscopy :
    • Target compound: Expected C=S stretch at ~1250 cm⁻¹ (consistent with triazole derivatives ).
    • Benzodioxol analogue: Additional C-O-C stretches from the benzodioxole group (~1260–1300 cm⁻¹) .
  • NMR :
    • Quinazoline protons in the target compound would resonate at δ 7.5–8.5 ppm, similar to triazole derivatives .

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with morpholine-containing reagents to establish the 4-oxo-2-sulfanylidene-1H-quinazolin-3-yl moiety .
  • Hexanamide Linkage : Coupling the quinazolinone intermediate with N-[(4-methylphenyl)methyl]hexanamide via amide bond formation, potentially using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to isolate the final product .

Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid byproducts like unreacted intermediates or dimerization products .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Confirm hydrogen and carbon environments, focusing on morpholine protons (δ 3.5–3.7 ppm) and sulfanylidene groups (δ 2.1–2.3 ppm) .
    • FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation, if single crystals are obtainable .

Quality Control : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can reaction yields be optimized while suppressing byproduct formation?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to test variables:
    • Temperature (80–120°C for cyclocondensation ).
    • Catalyst loading (e.g., p-toluenesulfonic acid for acid-catalyzed steps ).
  • Byproduct Mitigation :
    • Add scavengers (e.g., molecular sieves for water-sensitive steps).
    • Employ flow chemistry for precise control of reaction kinetics .
  • In Situ Monitoring : Utilize ReactIR to track intermediate formation and adjust conditions dynamically .

Data-Driven Approach : Compare yields across multiple batches and statistically identify optimal conditions using ANOVA .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Replicate Studies : Conduct dose-response assays (e.g., IC50 determinations) in triplicate across independent labs to verify reproducibility .
  • Control Variables :
    • Standardize cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., serum-free media to avoid protein binding interference) .
    • Use reference compounds (e.g., doxorubicin for apoptosis assays) as positive controls .
  • Meta-Analysis : Pool data from similar compounds (e.g., quinazoline derivatives) to identify structure-activity trends and contextualize discrepancies .

Basic: What in vitro assays are suitable for initial pharmacological profiling?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with EC50 calculations .
  • Solubility/Permeability :
    • PAMPA : Predict blood-brain barrier penetration .
    • Thermodynamic Solubility : Shake-flask method in PBS (pH 7.4) .

Data Interpretation : Compare results with structurally analogous compounds (e.g., morpholine-containing quinazolines) to prioritize lead optimization .

Advanced: How can computational methods predict target interactions and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like PI3Kγ, focusing on hydrogen bonding with morpholine oxygen and hydrophobic contacts with the hexanamide chain .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
  • QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., sulfanylidene group) with inhibitory potency .

Validation : Cross-check computational predictions with experimental mutagenesis data (e.g., alanine scanning of target proteins) .

Advanced: What experimental design principles apply to environmental stability studies?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : Incubate in buffers (pH 3–10) at 37°C, analyze by LC-MS for breakdown products (e.g., morpholine release) .
    • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation kinetics via HPLC .
  • Ecotoxicology :
    • Microcosm Studies : Evaluate biodegradation in soil/water systems with LC-MS/MS quantification .
    • Algal Toxicity : Measure growth inhibition in Chlorella vulgaris using OECD 201 guidelines .

Data Analysis : Use first-order kinetics models to estimate half-lives and prioritize structural modifications for enhanced stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.